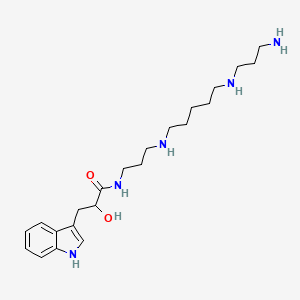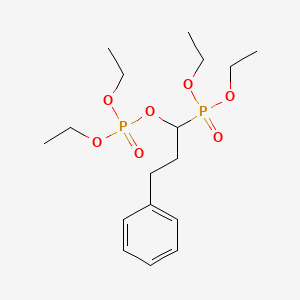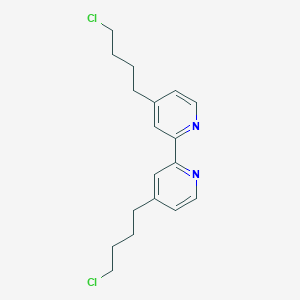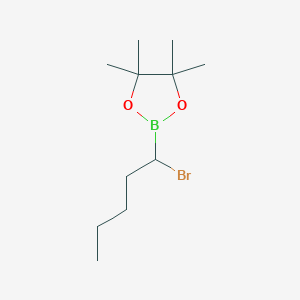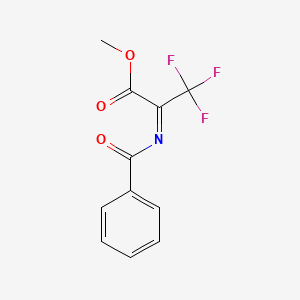
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features both aromatic and phosphanylidene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with triphenylphosphine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphanylidene group can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
類似化合物との比較
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)-2-(triphenylphosphoranylidene)ethan-1-one
- 1-(3,4,5-Trimethoxyphenyl)-2-(diphenylphosphoranylidene)ethan-1-one
Uniqueness
1-(3,4,5-Trimethoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the trimethoxyphenyl group enhances its solubility and reactivity, while the triphenyl-lambda~5~-phosphanylidene group provides opportunities for coordination chemistry and catalysis.
特性
CAS番号 |
122682-77-3 |
|---|---|
分子式 |
C29H27O4P |
分子量 |
470.5 g/mol |
IUPAC名 |
1-(3,4,5-trimethoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C29H27O4P/c1-31-27-19-22(20-28(32-2)29(27)33-3)26(30)21-34(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-21H,1-3H3 |
InChIキー |
COVPRWBEAKDPKT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


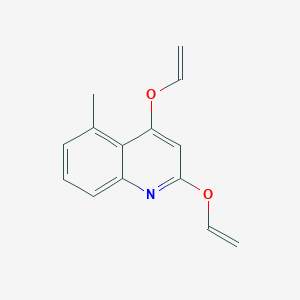
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)



